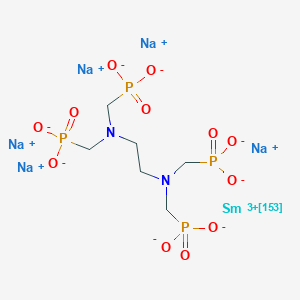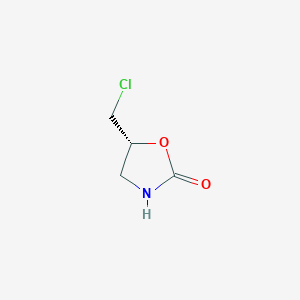
1,2-Dichloro-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,2-Dichloro-4-(trifluoromethoxy)benzene” is 1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H . The InChI key is SXBGDKFVGXZJDU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a liquid . It has a molecular weight of 231 .
Applications De Recherche Scientifique
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which include “1,2-Dichloro-4-(trifluoromethoxy)benzene”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Trifluoromethyl Ethers
Summary of the Application
Trifluoromethyl ethers, including “1,2-Dichloro-4-(trifluoromethoxy)benzene”, are used in the synthesis of various organic compounds . They are particularly useful in life science-oriented research .
Results or Outcomes
The use of trifluoromethyl ethers in the synthesis of organic compounds has led to an enormous increase in the use of fluorine-containing compounds for medicinal applications . For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .
3. Preparation of Aryl Trifluoromethyl Ethers
Summary of the Application
“1,2-Dichloro-4-(trifluoromethoxy)benzene” can be used in the preparation of aryl trifluoromethoxy ethers . These ethers are useful in various chemical reactions .
Methods of Application or Experimental Procedures
“1,2-Dichloro-4-(trifluoromethoxy)benzene” can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .
Results or Outcomes
The preparation of aryl trifluoromethoxy ethers using “1,2-Dichloro-4-(trifluoromethoxy)benzene” has been successful . These ethers are useful in various chemical reactions .
4. Synthesis of Trifluoromethylpyridines
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, including “1,2-Dichloro-4-(trifluoromethoxy)benzene”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
5. Intermediate for Synthesis of Several Crop-Protection
Summary of the Application
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is used as a chemical intermediate for the synthesis of several crop-protection .
Results or Outcomes
The use of “1,2-Dichloro-4-(trifluoromethoxy)benzene” as an intermediate for the synthesis of several crop-protection has been successful . These compounds are useful in various chemical reactions .
Propriétés
IUPAC Name |
1,2-dichloro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBGDKFVGXZJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474138 | |
| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(trifluoromethoxy)benzene | |
CAS RN |
151276-10-7 | |
| Record name | 1,2-Dichloro-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)





![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)




![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)

